molecular formula C10H11FN2O3 B124028 4-(2-Fluoro-4-nitrophenyl)morpholine CAS No. 2689-39-6

4-(2-Fluoro-4-nitrophenyl)morpholine

Cat. No. B124028
CAS RN: 2689-39-6
M. Wt: 226.2 g/mol
InChI Key: ZEQCFSSBZPZEFJ-UHFFFAOYSA-N
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Description

“4-(2-Fluoro-4-nitrophenyl)morpholine” is a chemical compound with the linear formula C10H11FN2O3 . It is a key intermediate in the synthesis of Linezolid, a highly effective active pharmaceutical used against a wide class of Gram-positive pathogens .


Synthesis Analysis

The synthesis of “4-(2-Fluoro-4-nitrophenyl)morpholine” involves eight consecutive reactions, taking about 60 hours . One of the most prolonged steps, lasting about 11 hours, is the reaction between morpholine and 2,4-difluoronitrobenzene to produce "4-(2-Fluoro-4-nitrophenyl)morpholine" .


Molecular Structure Analysis

The molecular structure of “4-(2-Fluoro-4-nitrophenyl)morpholine” is represented by the formula C10H11FN2O3 . The monoisotopic mass of the compound is 226.075363 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(2-Fluoro-4-nitrophenyl)morpholine” include a density of 1.3±0.1 g/cm3, boiling point of 380.9±42.0 °C at 760 mmHg, and a flash point of 184.2±27.9 °C . It has a molar refractivity of 54.6±0.3 cm3, and a molar volume of 168.8±3.0 cm3 .

Safety And Hazards

The safety information for “4-(2-Fluoro-4-nitrophenyl)morpholine” includes hazard statements H302, H315, H319, and H335 . Precautionary statements include P261, P305+P351+P338 . It is recommended to avoid ingestion and inhalation, and to avoid getting the compound in eyes, on skin, or on clothing .

Future Directions

The continuous production of “4-(2-Fluoro-4-nitrophenyl)morpholine” was explored in Microfluidic devices . This approach resulted in process intensification features such as shorter residence times, faster mixing, and improved safety when working with hazardous or toxic substances . The optimal production rate was noticed at 105 °C, with a reactants molar ratio (MR) of 4, and a residence time (τ) of 50 seconds . This could be a promising direction for future research and development in the synthesis of this compound.

properties

IUPAC Name

4-(2-fluoro-4-nitrophenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O3/c11-9-7-8(13(14)15)1-2-10(9)12-3-5-16-6-4-12/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEQCFSSBZPZEFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60387723
Record name 4-(2-fluoro-4-nitrophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60387723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Fluoro-4-nitrophenyl)morpholine

CAS RN

2689-39-6
Record name 4-(2-Fluoro-4-nitrophenyl)morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2689-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-fluoro-4-nitrophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60387723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-Fluoro-4-nitrophenyl)morpholine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36R3KP66K8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a solution of morpholine (12.04 g, 0.14 mol) and Et3N (13.97 g, 0.14 mol) in EtOAc was added 3,4-difluoronitrobenzene (20.0 g, 0.13 mol) dropwise in an ice bath. The reaction mixture was warmed to rt slowly, stirred at rt overnight, and then filtered. The filter cake was washed with water, dried in vacuo to obtain the 1st crop of product. The organic phase was separated from the filtrate, and the water phase was washed with EtOAc. The combined organic phases were dried over anhydrous Na2SO4 and concentrated in vacuo to obtain the 2nd crop of product. The solids of 1st crop and 2nd crop were combined to give the title compound as a yellow solid (28.0 g, 99%).
Quantity
12.04 g
Type
reactant
Reaction Step One
Name
Quantity
13.97 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
99%

Synthesis routes and methods II

Procedure details

3,4-difluoro-nitrobenzene (100 g, 0.63 mol) was added dropwise to morpholine (60 g, 0.69 mol) and triethylamine (70 g, 0.69 mol) in ethyl acetate (300 mL) within 1 hour while maintaining the temperature below 50° C. The mixture is stirred at 45˜50° C. for 10 hours until the completion of the reaction. The mixture was extracted with ethyl acetate, washed with brine and dried over anhydrous magnesium sulfate, filtered, dried, to provide 138 g of yellow solid in 97% yield.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
97%

Synthesis routes and methods III

Procedure details

3,4-Difluoronitrobenzene (3.7 g, 23.2 mmol) was dissolved in ethyl acetate (10 mL). Morpholine (2.2 mL, 25 mmol), and N,N-diisopropylethylamine (4 mL, 23 mmol) were added and the mixture stirred overnight at room temperature. At 17 h, additional ethyl acetate (150 mL) was added and the combined mixture was washed with water (50 mL) and brine (50 mL), dried (Na2SO4), filtered and concentrated under vacuum. The residue was used without further purification.
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To a solution of 19.9 g of morpholine, 28.7 g of 3,4-difluoronitrobenzene, and 14.8 g of diisopropyl ethylamine in 100 mL of ethyl acetate was heated at reflux under nitrogen for 4 h. The mixture was allowed to cool to room temperature overnight, then 100 mL of ethyl acetate, 150 mL of methylene chloride, and 150 mL of water were added, and the aqueous layer extracted with 2×50 mL of methylene chloride and 50 mL of ethyl acetate. The combined organic layers were dried (Na2SO4) to give a yellow solid. This was recrystallized from acetone-water to give a yellow solid, mp=112°-113° C.
Quantity
19.9 g
Type
reactant
Reaction Step One
Quantity
28.7 g
Type
reactant
Reaction Step One
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods V

Procedure details

1,2-Difluoro-4-nitrobenzene (8.0 g, 50 mmol) was added to morpholine (4.85 g, 55.7 mmol) and anhydrous potassium carbonate (3.85 g, 27.9 mmol) in acetonitrile (75 ml). The reaction was heated at 85° C. for 3 hours, cooled, filtered and the solid washed with EtOAc (50 ml). Evaporation of the filtrate, trituration with isohexane and filtration gave the title compound as a solid (11.2 g, 98%). NMR (CDCl3): 3.28 (t, 4H), 3.88 (t, 4H), 6.92 (t, 1H), 7.92 (dd, 1H), 8.00 (m, 1H); m/z 227.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
4.85 g
Type
reactant
Reaction Step One
Quantity
3.85 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Yield
98%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2-Fluoro-4-nitrophenyl)morpholine
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Citations

For This Compound
49
Citations
HS Pereira, HS Santana, JL Silva Jr - Chemical Engineering and …, 2021 - Elsevier
The continuous production of the intermediate ortho-4-(2-fluoro-4-nitrophenyl)morpholine (o-FNM) was firstly explored in Microfluidic devices. The o-FNM is a key intermediate to …
Number of citations: 6 www.sciencedirect.com
YU Cebeci, N Demirbas, SB Ozdemir… - Letters in Organic …, 2018 - ingentaconnect.com
1,3,4-oxadiazole-2-thiole 6 was obtained from 4-(2-fluoro-4-nitrophenyl)morpholine (2) by the reduction of its nitro group and the sequential treatment of the resulting amine with ethyl …
Number of citations: 1 www.ingentaconnect.com
DB Janakiramudu, D Subba Rao, C Srikanth… - Research on Chemical …, 2018 - Springer
The precursor compound 3-fluoro-4-morpholinoaniline (7) is an important intermediate of the antibiotic drug linezolid and was synthesized initially by the substitution of morpholine (5) …
Number of citations: 23 link.springer.com
NA More, NL Jadhao, RJ Meshram, P Tambe… - Journal of Molecular …, 2022 - Elsevier
Heterocyclic morpholine compounds are well-known for their anti-cancer activity. In this study, novel morpholine and its sulfonamide derivatives were designed and synthesized as …
Number of citations: 2 www.sciencedirect.com
LVDV Mane - Journal of Chemical and Pharmaceutical Research, 2015 - ycmou.ac.in
A revolution method of microwave assisted organic synthesis is one of the major roles for synthesis of new drug molecules. Considering the benefits of microwave organic synthesis we …
Number of citations: 2 ycmou.ac.in
S Narsimha, SK Nukala… - Journal of …, 2020 - Wiley Online Library
In search of better antibacterial and anticancer agents, a series of novel 4‐[3‐fluoro‐4‐(morpholin‐4‐yl)]phenyl‐1H‐1,2,3‐triazole derivatives were synthesized (6a‐l and 8a‐j) by using …
Number of citations: 38 onlinelibrary.wiley.com
YU Cebeci, SB Ozdemir, S Ceylan, H Bayrak… - …, 2017 - Wiley Online Library
2H‐1,2,4‐triazol‐3(4H)‐one compound was obtained starting from 4‐(2‐fluoro‐4‐nitrophenyl)morpholine via several steps. Then, these compounds were converted to the …
VA Jiménez, K Marrugo, CH Campos, JB Alderete… - Catalysis Today, 2021 - Elsevier
Copper nanoparticles (Cu NPs) were synthesized using NaBH 4 as reducing agent and increasing molar ratios of 50 % PEGylated polyamidoamine dendrimer of the third generation (…
Number of citations: 4 www.sciencedirect.com
K Shanmugaraj, TM Bustamante, CH Campos… - Materials, 2020 - mdpi.com
In this work, Au nanoparticles, supported in Al 2 O 3 nanowires (ANW) modified with (3-aminopropyl)trimethoxysilane were synthetized, for their use as catalysts in the hydrogenation …
Number of citations: 12 www.mdpi.com
S Başoğlu, M Yolal, A DEMİRBAŞ… - Turkish Journal of …, 2012 - journals.tubitak.gov.tr
3-Fluoro-4-(morpholin-4-yl) aniline (2), prepared from 3, 4-difluoronitrobenzene, was converted to the corresponding Schiff base (3) by treatment with indol-3-carbaldehyde. The …
Number of citations: 28 journals.tubitak.gov.tr

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